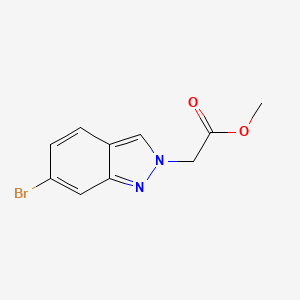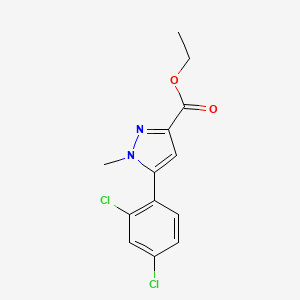
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the parent acid, with esters, acids, and several salts, which vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity . The salt and ester forms are derivatives of the parent acid .
Synthesis Analysis
The synthesis of this compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .Molecular Structure Analysis
The molecular structure of this compound includes a 2,4-dichlorophenyl group, a methyl group, and a pyrazole ring attached to a carboxylic acid ethyl ester .Chemical Reactions Analysis
The chemical reactions involving this compound are typically free radical reactions. For instance, N-bromosuccinimide (NBS) can be used to initiate a free radical reaction, where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .Aplicaciones Científicas De Investigación
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, such as the synthesis of other compounds, and as a potential therapeutic agent in the treatment of various diseases. Additionally, this compound has been studied for its antioxidant, anti-inflammatory, and antifungal properties, which may make it useful in the treatment of certain conditions.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may act as an antifungal by inhibiting the growth of certain fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may act as an antifungal by inhibiting the growth of certain fungi. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to improve the symptoms of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, this compound is a relatively stable compound, which makes it suitable for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet known how this compound is metabolized by the body, so its use in clinical trials is not yet possible. Additionally, the long-term effects of this compound are not yet known, so its use in long-term studies is not recommended.
Direcciones Futuras
There are numerous potential future directions for research on 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Further studies are needed to determine its mechanism of action, its biochemical and physiological effects, and its long-term safety. Additionally, studies are needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Additionally, further studies are needed to explore the potential uses of this compound in other scientific fields, such as organic synthesis and drug discovery.
Métodos De Síntesis
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be synthesized using a variety of methods, including the condensation reaction of 2,4-dichlorophenol and 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and is usually conducted at a temperature of around 150°C. The reaction yields a white crystalline solid, which is then purified and characterized using a variety of analytical techniques.
Propiedades
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRFVESCYIOQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

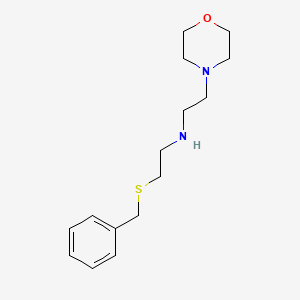

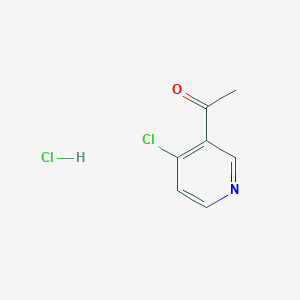

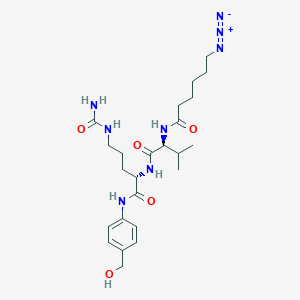
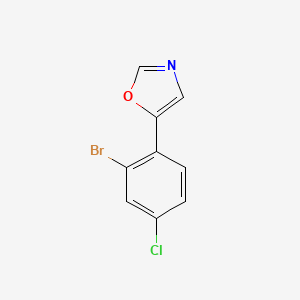

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

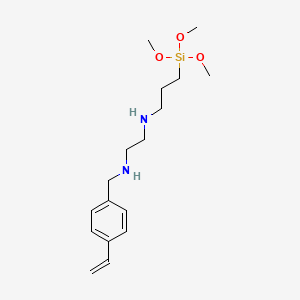
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)

